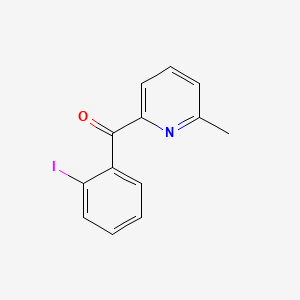

2-(2-Iodobenzoyl)-6-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMABOKIOHJIOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 2 2 Iodobenzoyl 6 Methylpyridine Scaffold

Retrosynthetic Analysis of 2-(2-Iodobenzoyl)-6-methylpyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov This process helps in identifying strategic bond disconnections and planning an efficient synthetic route.

Strategic Bond Disconnections at the Ketone Linkage

The most logical retrosynthetic disconnection for this compound is at the carbonyl group, which links the 2-iodophenyl and 6-methyl-2-pyridyl fragments. This C-C bond cleavage is a common strategy for diaryl ketones. organic-chemistry.org This disconnection simplifies the complex target molecule into two more manageable precursor structures. The process of breaking down a molecule into its constituent parts is a fundamental concept in retrosynthesis. nih.gov

Identification of Key Precursor Synthons

The disconnection of the ketone linkage generates two primary synthons: a 2-iodobenzoyl cation and a 6-methyl-2-pyridyl anion. A synthon is a conceptual fragment that may not exist in reality but represents the reactive species needed for the bond formation. nih.gov

These synthons correspond to the following practical synthetic equivalents:

| Synthon | Synthetic Equivalent |

| 2-Iodobenzoyl cation | 2-Iodobenzoyl chloride, 2-Iodobenzoic acid, or a 2-Iodobenzaldehyde |

| 6-Methyl-2-pyridyl anion | 2-Lithio-6-methylpyridine (from 2-bromo- or 2-iodo-6-methylpyridine) or a 2-(trimethylstannyl)-6-methylpyridine |

The choice of synthetic equivalents will dictate the specific forward synthesis strategy employed.

Application of Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a key strategy in retrosynthesis where one functional group is transformed into another to facilitate a desired disconnection or synthesis step. libretexts.orgorganic-chemistry.org In the retrosynthesis of this compound, an FGI can be envisioned where the ketone is reduced to a secondary alcohol. This alcohol can then be disconnected to a Grignard reagent and an aldehyde.

This alternative retrosynthetic pathway involves:

FGI: Ketone → Secondary alcohol

Disconnection: C-C bond of the alcohol to yield a 2-iodophenyl Grignard reagent and 6-methyl-2-pyridinecarboxaldehyde.

This approach offers an alternative set of precursors for the forward synthesis.

Forward Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several forward synthesis strategies can be employed to construct the target molecule. These methods primarily focus on the formation of the carbon-carbon bond between the benzoyl and pyridine (B92270) moieties.

Construction of the Benzoyl-Pyridine Carbon-Carbon Bond

The formation of the C(aryl)-C(pyridyl) ketone bond is the pivotal step in the synthesis of this compound. Cross-coupling reactions involving organometallic reagents are powerful tools for this transformation.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds. nih.gov Several named reactions are applicable to the synthesis of the target diaryl ketone.

Suzuki Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. A plausible route for this compound would be the reaction of a 6-methyl-2-pyridylboronic acid or its ester with 2-iodobenzoyl chloride. The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds due to its tolerance of a wide range of functional groups. nih.govresearchgate.net However, the stability of 2-pyridylboron reagents can be a challenge. acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide. nih.gov This method is known for its high yields and tolerance of various functional groups. orgsyn.orgorgsyn.org The synthesis of this compound could be achieved by coupling a 2-(halozinc)-6-methylpyridine with 2-iodobenzoyl chloride. The preparation of the required pyridyl zinc halide can be accomplished through transmetalation from a pyridyl lithium species or by direct reaction of a halopyridine with activated zinc. orgsyn.org

Kumada Coupling: As the first reported palladium- or nickel-catalyzed cross-coupling reaction, the Kumada coupling employs a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This approach is economically advantageous as it uses readily available Grignard reagents. For the target molecule, this would involve the reaction of 6-methyl-2-pyridylmagnesium bromide with 2-iodobenzoyl chloride, catalyzed by a nickel or palladium complex. wikipedia.org

A related and highly effective method is the Stille coupling , which pairs an organotin reagent with an organic halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is valued for the stability of the organostannane coupling partners and the mild reaction conditions. orgsyn.org The synthesis could proceed via the coupling of 2-(tributylstannyl)-6-methylpyridine with 2-iodobenzoyl chloride.

Another powerful strategy is the Weinreb Ketone Synthesis . This two-step process involves the formation of a Weinreb-Nahm amide from an acid chloride, followed by reaction with an organometallic reagent. organic-chemistry.org This method effectively prevents the over-addition that can occur with other acylating agents. nih.gov For the target molecule, 2-iodobenzoyl chloride would first be converted to N-methoxy-N-methyl-(2-iodobenz)amide. This Weinreb amide would then be reacted with 6-methyl-2-pyridyllithium or a corresponding Grignard reagent to yield this compound.

Below is a table summarizing potential cross-coupling strategies:

| Coupling Reaction | Pyridine Precursor | Benzoyl Precursor | Catalyst/Reagent |

| Suzuki | 6-Methyl-2-pyridylboronic acid | 2-Iodobenzoyl chloride | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Negishi | 2-Bromo-6-methylpyridine (B113505) | 2-Iodobenzoyl chloride | n-BuLi, ZnCl₂, Pd catalyst |

| Kumada | 2-Bromo-6-methylpyridine | 2-Iodobenzoyl chloride | Mg, Ni or Pd catalyst |

| Stille | 2-(Tributylstannyl)-6-methylpyridine | 2-Iodobenzoyl chloride | Pd catalyst |

| Weinreb Synthesis | 2-Bromo-6-methylpyridine | N-methoxy-N-methyl-(2-iodobenz)amide | n-BuLi or Grignard reagent |

Each of these methodologies offers a viable route to the this compound scaffold, with the choice of method often depending on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Direct Acylation Methodologies

The formation of the final ketone structure, this compound, involves creating a carbon-carbon bond between the C2 position of the 6-methylpyridine ring and the carbonyl carbon of the 2-iodobenzoyl group. This transformation is a type of acylation.

Direct acylation of pyridine rings via electrophilic substitution, such as the Friedel-Crafts reaction, is generally challenging. youtube.com The pyridine nitrogen is basic and readily reacts with Lewis acids (e.g., AlCl₃) required to activate the acylating agent (like an acyl halide). This initial reaction forms a pyridinium (B92312) salt, which is highly electron-deficient and thus strongly deactivated towards further electrophilic attack on the ring. youtube.comresearchgate.net

Alternative strategies are therefore required to achieve the acylation of pyridines. These methods often involve reversing the polarity of the reaction by first metalating the pyridine ring to create a nucleophilic species, which can then attack an electrophilic acylating agent. youtube.com For instance, pyridines can be deprotonated using strong bases like organolithium reagents to form a lithiated pyridine. This highly reactive intermediate can then be treated with a suitable carboxylic acid derivative, such as an acyl chloride (e.g., 2-iodobenzoyl chloride), to form the desired pyridyl ketone. youtube.com While this approach is more effective than direct Friedel-Crafts acylation, controlling the regioselectivity of the initial metalation step can be a significant challenge. youtube.comznaturforsch.com

Preparation of Halogenated Pyridine Precursors

The synthesis of the target molecule often proceeds via a cross-coupling reaction, which requires a halogenated pyridine precursor. Both 2-bromo- and 2-iodo-6-methylpyridine (B1337604) are valuable intermediates for this purpose.

Synthesis of 2-Iodo-6-methylpyridine and 2-Bromo-6-methylpyridine

A common and effective method for synthesizing 2-halo-6-methylpyridines is the Sandmeyer reaction, starting from the readily available 2-amino-6-methylpyridine (B158447). chemicalbook.comgoogle.comnih.gov This process involves the diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by the introduction of the halogen.

For the synthesis of 2-bromo-6-methylpyridine, 2-amino-6-methylpyridine is treated with hydrogen bromide and bromine, followed by the addition of sodium nitrite at low temperatures. chemicalbook.com A subsequent basic workup yields the desired product. chemicalbook.com A detailed example of this procedure reported a 95% yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-6-methylpyridine | 1. HBr, Br₂ 2. NaNO₂ 3. NaOH | -10°C to -5°C | 2-Bromo-6-methylpyridine | 95% | chemicalbook.com |

The synthesis of 2-iodo-6-methylpyridine can be achieved through similar diazotization chemistry, using an iodide source. Alternatively, direct C-H activation and metalation of 6-methylpyridine followed by quenching with an iodine source represents another viable pathway. znaturforsch.com For example, the use of a lithium zincate base can achieve metalation at the C2 position under mild conditions, and subsequent iodolysis provides the 2-iodopyridine (B156620) derivative. znaturforsch.com

Another approach involves the N-oxidation of the pyridine derivative. For example, 2-bromo-6-methylpyridine can be oxidized to 2-bromo-6-methylpyridine 1-oxide using hydrogen peroxide in acetic acid. Such N-oxides exhibit different reactivity and can be used in further transformations.

Regioselective Introduction of the Methyl Group on Pyridine Rings

While many syntheses commence with an appropriately substituted picoline derivative (e.g., 2-amino-6-methylpyridine), methods for the direct and regioselective introduction of a methyl group onto a pyridine ring are of significant interest. google.com The challenge lies in controlling the position of alkylation (C2, C3, or C4).

Recent advances have demonstrated that the regioselectivity of pyridine alkylation can be controlled. One study reported a transition-metal-free, regiodivergent alkylation of pyridines using 1,1-diborylalkanes as the alkylating agent. acs.org The selectivity between the C2 and C4 positions was directed by the choice of alkyllithium activator. acs.org This method provides a powerful tool for the controlled installation of alkyl groups onto the pyridine scaffold. acs.org

| Pyridine Substrate | Alkylating Agent | Activator | Primary Product | Reference |

|---|---|---|---|---|

| Pyridine | 1,1-Diborylalkanes | Methyllithium | C4-Alkylated Pyridine | acs.org |

| Pyridine | 1,1-Diborylalkanes | sec-Butyllithium | C2-Alkylated Pyridine | acs.org |

Historically, C4-alkylation has been a longstanding challenge, often leading to mixtures of regioisomers. nih.gov A strategy to overcome this involves the use of a removable blocking group derived from maleic acid, which directs Minisci-type decarboxylative alkylation specifically to the C4-position. nih.gov

Synthesis of Iodinated Benzoyl Precursors

The second key component required for the final scaffold is an activated 2-iodinated benzoyl precursor, typically 2-iodobenzoyl chloride.

Selective Iodination of Benzoic Acid Derivatives or Related Systems

The synthesis of the iodinated benzoyl precursor begins with the regioselective iodination of benzoic acid. The goal is to introduce an iodine atom at the ortho-position (C2) relative to the carboxylic acid group. The carboxyl group can act as a directing group in C-H activation reactions, facilitating this transformation.

Modern catalytic methods offer efficient and selective routes for this ortho-iodination. An Iridium-catalyzed protocol has been developed that allows for the C-H activation and subsequent iodination of a variety of benzoic acids under remarkably mild conditions. acs.org This method operates in the absence of any base or additive, tolerates air and moisture, and provides excellent yields of o-iodobenzoic acids. acs.org Palladium catalysis has also been successfully employed for the ortho-iodination of benzoic acids in aqueous media using potassium iodide (KI) as the iodine source. researchgate.net

| Catalyst System | Iodine Source | Key Features | Reference |

|---|---|---|---|

| Iridium(III) complex | Not specified, C-H activation/iodination | Mild conditions, no base/additive required, high yields | acs.org |

| Palladium(II) | Potassium Iodide (KI) | Aqueous media, mono-iodination | researchgate.net |

| Palladium(II) Acetate | 1-iodo-4-methoxy-2-nitrobenzene | Remote site-selective C-H iodination of 2-aryl benzoic acids | acs.orgnih.gov |

Methods for Introducing the Carbonyl Functionality

Once 2-iodobenzoic acid is obtained, the carboxylic acid functionality must be activated to facilitate the subsequent acylation reaction. The most common method for this is the conversion of the carboxylic acid to an acyl chloride.

This transformation is typically achieved by reacting 2-iodobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For example, heating 2-iodobenzoic acid with an excess of freshly distilled thionyl chloride until the evolution of sulfur dioxide and hydrogen chloride gas ceases, followed by distillation, affords 2-iodobenzoyl chloride. This acyl chloride is a versatile reagent that has been used in various synthetic applications, including palladium-catalyzed syntheses. cymitquimica.comsigmaaldrich.comsigmaaldrich.com

Reaction Mechanisms and Reactivity of 2 2 Iodobenzoyl 6 Methylpyridine and Its Derivatives

Mechanistic Investigations of Key Transformations

Intramolecular Cyclization Pathways

The strategic positioning of the iodo group on the benzoyl ring and the pyridine (B92270) nitrogen enables facile intramolecular cyclization reactions, most notably the palladium-catalyzed intramolecular Heck reaction. This powerful carbon-carbon bond-forming process is instrumental in constructing fused heterocyclic systems. chim.it The reaction typically proceeds via the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by intramolecular carbopalladation of a tethered alkene and subsequent β-hydride elimination to afford the cyclized product and regenerate the catalyst. chim.it Strategies to control the regioselectivity of the β-hydride elimination have been developed to generate tertiary and quaternary stereocenters. chim.it This methodology has been successfully applied to the synthesis of various heterocyclic frameworks, including indolinones and dihydrofurans. chim.it

Fundamental Organometallic Processes

The chemical behavior of 2-(2-iodobenzoyl)-6-methylpyridine in cross-coupling reactions is governed by fundamental organometallic processes, including oxidative addition, reductive elimination, and transmetalation. youtube.com

Oxidative Addition: The reaction is typically initiated by the oxidative addition of the aryl iodide C-I bond to a low-valent transition metal catalyst, such as palladium(0). youtube.comresearchgate.net This step involves the insertion of the metal into the C-I bond, leading to the formation of a higher oxidation state organometallic intermediate. youtube.comrsc.org For instance, the reaction of an iodoarene with a Pd(0) complex forms a Pd(II) species. youtube.com The presence of certain ligands can influence the ease of this process. researchgate.net

Transmetalation: In cross-coupling reactions like the Suzuki or Stille coupling, the initially formed organopalladium(II) halide intermediate undergoes transmetalation. youtube.comyoutube.com This step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium center, displacing the halide. youtube.comorganic-chemistry.org The choice of reagents and additives can be crucial in directing the reaction towards the desired transmetalation pathway over competing processes. organic-chemistry.org

Reductive Elimination: The final step in many cross-coupling catalytic cycles is reductive elimination. youtube.com In this process, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, while the palladium is reduced back to its catalytically active lower oxidation state (e.g., Pd(0)). youtube.comacs.orgcapes.gov.br

The interplay of these fundamental steps is crucial for the successful outcome of various palladium-catalyzed reactions involving this compound and its derivatives. youtube.com

Radical Reaction Mechanisms

The iodoarene functionality in this compound serves as a precursor for the generation of aryl radicals. These highly reactive intermediates can participate in various transformations, particularly cyclization reactions. wikipedia.orgrsc.org The generation of aryl radicals from aryl iodides can be achieved through several methods, including the use of radical initiators or photoredox catalysis. rsc.orgrsc.org Once formed, the aryl radical can undergo intramolecular addition to a suitably positioned π-system, such as an alkene or alkyne, to form a new ring. wikipedia.org These radical cyclizations are often rapid and selective, favoring the formation of five- and six-membered rings. wikipedia.org The subsequent quenching of the resulting cyclized radical can occur through various pathways, including hydrogen atom abstraction or electron transfer. wikipedia.org Experimental evidence, such as trapping experiments with radical scavengers like TEMPO, can substantiate the involvement of radical intermediates in these reactions. chemrxiv.org

Nucleophilic Dearomatization Reactions of the Pyridine Moiety

The pyridine ring in this compound, while aromatic, can undergo nucleophilic dearomatization reactions under certain conditions. These transformations are valuable for converting flat, aromatic structures into three-dimensional, saturated, or partially saturated nitrogen heterocycles. nih.govnih.gov The inherent stability of the aromatic system presents a thermodynamic challenge, which is often overcome by activating the pyridine ring. nih.gov Activation can be achieved by N-alkylation or N-acylation, which increases the electrophilicity of the pyridinium (B92312) ring, making it more susceptible to nucleophilic attack at the C2, C4, or C6 positions. nih.gov The subsequent reaction with a nucleophile disrupts the aromaticity, leading to the formation of dihydropyridine (B1217469) derivatives. nih.govrsc.org These reactions can be rendered enantioselective by employing chiral catalysts or auxiliaries. rsc.org

Base-Mediated Transformations and C-H Activation Pathways

The 6-methyl group on the pyridine ring is a site for base-mediated transformations and C-H activation. The protons on this methyl group are benzylic-like and can be removed by a strong base to generate a carbanion. rsc.org This deprotonation is facilitated by the electron-withdrawing nature of the pyridine ring. rsc.org The resulting nucleophilic species can then react with various electrophiles, allowing for the functionalization of the methyl group. rsc.orgresearchgate.net

Furthermore, the pyridine nitrogen can act as a directing group in transition metal-catalyzed C-H activation reactions. acs.orgrsc.org This approach allows for the selective functionalization of C-H bonds at positions that might otherwise be unreactive. rsc.org For example, palladium catalysts can coordinate to the pyridine nitrogen, bringing the metal center in proximity to specific C-H bonds and facilitating their cleavage and subsequent functionalization. acs.orgrsc.org This strategy has been employed for various transformations, including arylation and acylation of the pyridine ring and adjacent moieties. rsc.org

| Reaction Type | Key Mechanistic Steps | Catalyst/Reagent | Product Type | Ref. |

| Intramolecular Heck Reaction | Oxidative addition, intramolecular carbopalladation, β-hydride elimination | Palladium(0) | Fused heterocycles | chim.it |

| Suzuki Coupling | Oxidative addition, transmetalation, reductive elimination | Palladium(0), Base | Biaryls | youtube.comyoutube.com |

| Radical Cyclization | Radical generation, intramolecular addition, quenching | Radical initiator or photoredox catalyst | Cyclic compounds | wikipedia.orgrsc.org |

| Nucleophilic Dearomatization | Pyridine activation, nucleophilic attack | N-acylating/alkylating agent, Nucleophile | Dihydropyridines | nih.govnih.govrsc.org |

| C-H Activation | Deprotonation or directing group-assisted metalation | Strong base or Transition metal catalyst | Functionalized methylpyridines or arylated pyridines | rsc.orgacs.orgrsc.org |

Stereochemical Aspects of Reactions Involving the Compound

Reactions involving this compound can exhibit interesting stereochemical outcomes, particularly in the context of asymmetric synthesis. The creation of new stereocenters during reactions such as intramolecular cyclizations or additions to the carbonyl group can be influenced by the use of chiral catalysts or auxiliaries.

For instance, in palladium-catalyzed intramolecular Heck reactions, the use of chiral phosphine (B1218219) ligands can induce enantioselectivity in the formation of products containing quaternary stereocenters. chim.it Similarly, nucleophilic dearomatization reactions of the pyridine ring can be performed enantioselectively using chiral N-heterocyclic carbene (NHC) catalysts, leading to the formation of enantioenriched dihydropyridines. rsc.org

The stereoselectivity of a reaction, which describes the preferential formation of one stereoisomer over another, is a critical consideration in modern organic synthesis. khanacademy.org In some cases, the inherent structure of the substrate and the reaction mechanism can lead to stereospecificity, where a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. khanacademy.org Quantum chemical studies can provide insights into the origins of stereoselectivity in such reactions. rsc.org

The development of stereodivergent methods, which allow for the selective synthesis of any possible stereoisomer of a product, is a significant goal in organic chemistry. mdpi.com This can sometimes be achieved by tuning reaction conditions, such as the choice of solvent or additives. mdpi.com

| Reaction Type | Stereochemical Control Method | Potential Chiral Products | Ref. |

| Intramolecular Heck Reaction | Chiral phosphine ligands | Enantioenriched fused heterocycles with quaternary stereocenters | chim.it |

| Nucleophilic Dearomatization | Chiral N-heterocyclic carbene (NHC) catalysts | Enantioenriched dihydropyridines | rsc.org |

| Aldol Reactions | Chiral auxiliaries or catalysts | Diastereomerically and enantiomerically enriched β-hydroxy ketones | mdpi.com |

Influence of Electronic and Steric Effects on Reaction Regioselectivity and Rate

The regioselectivity and rate of reactions involving this compound are significantly governed by the electronic properties of the substituents and the steric hindrance around the reactive centers.

Electronic Effects:

The electronic nature of the substituents on both the benzoyl and pyridine rings plays a crucial role in modulating the reactivity of the molecule. The iodine atom, being a large and polarizable halogen, can participate in various reactions, including palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the benzoyl group deactivates the pyridine ring towards electrophilic substitution but can activate the carbonyl group for nucleophilic attack.

In the context of cyclization reactions, which are common for such biaryl ketones, the electronic effects are paramount. For instance, in photochemical cyclizations, the nature of the excited state and its subsequent reactions are influenced by the electronic distribution in the molecule. Electron-donating groups on the benzoyl ring would be expected to stabilize a positive charge buildup during electrophilic aromatic substitution-type cyclizations, thus increasing the reaction rate. Conversely, electron-withdrawing groups would disfavor such a process.

A computational study on the cyclization of a related phosphanylidenecarbene highlighted the importance of conjugation effects between the P=C bond and the aromatic ring in the cyclized product. nih.govnih.gov This suggests that electronic communication between the two aromatic rings in this compound, through the carbonyl linker, will be a key factor in its reactivity.

Steric Effects:

Steric hindrance, primarily from the methyl group at the 6-position of the pyridine ring and the iodine atom on the benzoyl ring, is expected to have a profound impact on reaction rates and regioselectivity. The methyl group can hinder the approach of reagents to the nitrogen atom and the adjacent carbon of the pyridine ring.

In intramolecular cyclization reactions, steric hindrance can dictate the feasibility and the stereochemical outcome of the reaction. For example, in the formation of a new ring between the two aromatic systems, the bulky iodine and methyl groups could force a specific conformation in the transition state, leading to a preferred regioisomer. Research on other systems has demonstrated that steric hindrance can be a determining factor in the reaction pathway, sometimes even overriding electronic effects. For example, in the synthesis of certain ketamine derivatives, steric hindrance was found to direct the reaction towards a Favorskii rearrangement instead of a nucleophilic substitution. nih.gov Similarly, the course of Pfitzinger reactions is known to be influenced by steric hindrance. rsc.org

The table below summarizes the expected influence of electronic and steric effects on potential reactions of this compound.

| Reaction Type | Electronic Effect on Rate | Steric Effect on Rate | Influence on Regioselectivity |

| Nucleophilic attack at carbonyl | Enhanced by electron-withdrawing groups on either ring | Decreased by the ortho-methyl and ortho-iodo groups | Not directly applicable |

| Palladium-catalyzed cross-coupling (at C-I) | Generally faster with electron-withdrawing groups on the benzoyl ring | Can be slowed by the proximity of the carbonyl and pyridine moieties | Not applicable |

| Intramolecular Cyclization (e.g., photochemical) | Dependent on the mechanism; electron-donating groups may stabilize cationic intermediates | Significant hindrance from ortho substituents can disfavor cyclization or direct it to a specific position | High directing effect towards the formation of a specific regioisomer to minimize steric strain |

Characterization of Reaction Intermediates

The direct characterization of reaction intermediates of this compound is not extensively documented. However, based on studies of similar compounds undergoing photochemical reactions, several transient species can be postulated.

Photochemical cyclization of biaryl ketones often proceeds through excited singlet or triplet states. Upon photoexcitation, the molecule is promoted to an excited state, which can then undergo intersystem crossing to a more stable triplet state. This triplet species is often a biradical, which can then initiate the cyclization process.

Transient Absorption Spectroscopy:

A powerful technique for studying such short-lived intermediates is transient absorption spectroscopy. This method allows for the detection and characterization of species that exist on timescales from femtoseconds to microseconds. For instance, studies on the photocyclization of benzoin (B196080) derivatives have successfully identified and characterized transient species such as biradicals and exciplexes using this technique. nih.gov In the case of this compound, one would expect to observe transient absorptions corresponding to the triplet excited state and potentially a subsequent biradical intermediate formed after the initial C-C bond formation. The decay kinetics of these transient signals would provide valuable information about the rates of the individual steps in the reaction mechanism.

Investigations into the photochemistry of other aromatic compounds, such as dinitrobenzylpyridine and spiropyrans, have revealed complex reaction pathways involving multiple transient isomers and excited states, which were elucidated using transient absorption spectroscopy. researchgate.net Similarly, the electron transfer steps in photochemically activated polymerizations have been studied, identifying radical cations as key intermediates. rsc.org

Computational Studies:

In the absence of direct experimental data, computational methods like Density Functional Theory (DFT) can provide significant insights into the structures and energies of reaction intermediates and transition states. A theoretical study on the intramolecular cyclization of a phosphanylidenecarbene, a system with some structural similarities, calculated the activation energy and the geometry of the transition state for the cyclization process. nih.govnih.gov Similar computational studies on this compound could predict the most likely reaction pathway and the nature of the intermediates involved.

The following table outlines potential intermediates in the reactions of this compound and the techniques that could be used for their characterization.

| Potential Intermediate | Generating Reaction | Potential Characterization Technique | Expected Observables |

| Triplet Excited State | Photochemical Excitation | Transient Absorption Spectroscopy | Broad absorption in the visible or near-IR region |

| Biradical Species | Photochemical Cyclization | Transient Absorption Spectroscopy, Time-Resolved ESR | Sharp absorption features, characteristic g-values in ESR |

| Radical Cation/Anion | Electron Transfer Reactions | Transient Absorption Spectroscopy, Cyclic Voltammetry | Characteristic absorption bands, redox potentials |

| Meisenheimer-type Complex | Nucleophilic Aromatic Substitution | NMR Spectroscopy (at low temp.), UV-Vis Spectroscopy | Upfield shift of aromatic protons, characteristic absorption bands |

Derivatization and Synthetic Utility of 2 2 Iodobenzoyl 6 Methylpyridine As a Building Block

Transformations at the Iodide Moiety

The presence of an iodine atom on the benzoyl ring is a key feature for various synthetic modifications, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The aryl iodide functionality of 2-(2-iodobenzoyl)-6-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for creating biaryl structures. While specific studies on this compound are not abundant, the general reactivity of aryl iodides in Suzuki-Miyaura couplings is well-established. researchgate.netresearchgate.net The reaction of an aryl iodide with an aryl boronic acid, catalyzed by a palladium complex, proceeds to form a new carbon-carbon bond. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields. The reactivity of the boronic acid can be influenced by substituents, with electron-donating groups generally facilitating the reaction. researchgate.net

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. The reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.orgbeilstein-journals.org Copper-free Sonogashira variants have also been developed to avoid the use of the copper co-catalyst. beilstein-journals.org

Heck Coupling: While less common for aryl iodides compared to bromides and chlorides, the Heck reaction can be employed to couple the aryl iodide with an alkene. This reaction provides a direct method for the synthesis of substituted alkenes.

Below is a representative table of conditions for these cross-coupling reactions with aryl iodides.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Aryl boronic acids |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF, Acetonitrile | Alkenes |

Reactions Involving Hypervalent Iodine Intermediates Derived from the Compound

The iodine atom in this compound can be oxidized to form hypervalent iodine species. These reagents are powerful oxidizing agents and can participate in a variety of transformations. wikipedia.orgorganic-chemistry.org Hypervalent iodine compounds are characterized by the iodine atom existing in a higher oxidation state than -1. wikipedia.org

The oxidation of an aryl iodide can lead to the formation of λ³-iodanes (Iodine(III)) or λ⁵-iodanes (Iodine(V)). wikipedia.orgnih.gov For instance, 2-iodobenzoic acid can be oxidized to the λ⁵-iodane 2-iodoxybenzoic acid (IBX). wikipedia.org These hypervalent iodine intermediates can then be used for various synthetic applications, including the oxidation of alcohols and the formation of carbon-heteroatom bonds. organic-chemistry.orgtcichemicals.com The reactivity of these compounds stems from the tendency of the hypervalent iodine to be reduced, making them excellent electrophiles and oxidizing agents. nih.gov

Functionalization of the Pyridine (B92270) Nucleus

The pyridine ring of this compound offers several sites for functionalization, including the 6-methyl group and the pyridine ring itself.

Reactions at the 6-Methyl Group

The methyl group at the 6-position of the pyridine ring is a handle for various transformations.

Benzylic Functionalization: The methyl group can be deprotonated to form a benzylic carbanion, which can then react with various electrophiles. rsc.org This allows for alkylation and other C-C bond-forming reactions at this position. The acidity of the benzylic protons can be enhanced by coordination with transition metals. rsc.org

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. uomosul.edu.iqresearchgate.netrsc.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and selenium dioxide (SeO₂). uomosul.edu.iq The oxidation of methylpyridines to the corresponding pyridinecarboxylic acids is a well-known transformation. uomosul.edu.iqgoogle.com For example, picolines are oxidized to pyridinecarboxylic acids. uomosul.edu.iq More recently, metal-free oxidation methods using molecular oxygen catalyzed by N-alkyl pyridinium (B92312) salts have been developed. rsc.org

Modifications of the Pyridine Ring System

The pyridine ring itself can undergo several types of reactions to introduce new functional groups or modify its structure.

Dearomatization: The aromatic pyridine ring can be dearomatized to form dihydropyridines or piperidines. nih.govchemistryviews.orgnih.govmdpi.comacs.org This can be achieved through reduction with reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov Dearomatization is a powerful strategy for accessing saturated and partially saturated N-heterocyclic building blocks. nih.govnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the pyridine ring is a highly atom-economical approach to introduce new substituents. nih.govrsc.org Due to the electron-deficient nature of the pyridine ring, these reactions often require a catalyst. nih.govrsc.org Palladium-catalyzed C-H activation can lead to the introduction of various functional groups. researchgate.net

Nitrogen-Centered Radical Reactions: The nitrogen atom of the pyridine ring can participate in radical reactions. For example, the Zincke reaction allows for the selective introduction of radicals in pyridinium compounds. wikipedia.org

Transformations Involving the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety is another reactive site in this compound.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). A patent describes the synthesis of 2-benzoylpyridine (B47108) via the one-step oxidation of phenyl(pyridin-2-yl)methanol, highlighting the reversibility of this transformation. google.com

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Wittig Reaction: The carbonyl group can be converted to an alkene through the Wittig reaction, reacting with a phosphorus ylide.

Acylation Reactions: The benzoyl group can direct ortho-acylation of the phenyl ring under certain conditions, although the existing iodine substituent would likely influence the regioselectivity. researchgate.net

Research on this compound Remains Limited

Despite its potential as a versatile building block in organic synthesis, publicly available research detailing the specific derivatization and synthetic utility of the chemical compound This compound is notably scarce. Extensive searches of scientific literature and chemical databases have not yielded specific studies on its nucleophilic addition reactions, modifications of its ketone group, or its application in the synthesis of complex heterocyclic and polycyclic structures.

The core structure of this compound, featuring a pyridine ring linked to an iodinated benzoyl group, suggests a rich potential for various chemical transformations. The presence of the iodine atom, a ketone functional group, and the nitrogen-containing pyridine ring theoretically allows for a wide range of reactions. However, specific experimental data, including detailed research findings and reaction parameters for this particular compound, are not readily found in the current body of scientific publications.

While there is extensive literature on the reactivity of similar compounds, such as other substituted pyridines and iodobenzophenones, a direct and detailed investigation into the synthetic applications of this compound itself appears to be an underexplored area of chemical research. Consequently, the creation of data tables and in-depth discussion on its specific reaction pathways, as per the requested outline, cannot be fulfilled based on the currently accessible scientific information. Further experimental research would be required to elucidate the full synthetic potential of this compound.

Computational Investigations and Theoretical Characterization of 2 2 Iodobenzoyl 6 Methylpyridine

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For 2-(2-iodobenzoyl)-6-methylpyridine, computational methods can provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, likely involving the pyridine (B92270) ring and the iodine atom, which has lone pairs of electrons. The LUMO is anticipated to be distributed over the electron-deficient benzoyl group, particularly the carbonyl carbon.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for a Benzoylpyridine Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic ketones.

Charge Distribution and Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. The most positive potential (typically colored blue) would be found around the hydrogen atoms and the carbonyl carbon, suggesting their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Table 2: Illustrative NBO Analysis for Key Interactions in a Benzoylpyridine System

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=O) | ~45-55 |

| LP (N) | π* (Pyridine Ring) | ~30-40 |

| π (Benzene Ring) | π* (C=O) | ~15-25 |

Note: LP denotes a lone pair, and π denotes an antibonding pi orbital. These are representative values.*

Computational Modeling of Reaction Mechanisms

Computational modeling is crucial for understanding the step-by-step pathways of chemical reactions, including the identification of transient intermediates and transition states.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

DFT is a widely used computational method to investigate reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the carbon-iodine bond, DFT can be employed to map out the potential energy surface. This involves locating the structures of reactants, products, any intermediates, and the transition states that connect them. The geometry of the transition state provides critical information about the steric and electronic requirements of the reaction. For instance, in a nucleophilic attack on the carbonyl carbon, DFT calculations would model the approach of the nucleophile and the subsequent changes in bond lengths and angles leading to the tetrahedral intermediate.

Prediction of Reaction Energetics and Kinetics

Table 3: Illustrative Predicted Energetics for a Nucleophilic Addition to a Benzoylpyridine

| Parameter | Energy (kcal/mol) |

| Activation Energy (ΔG‡) | 15-25 |

| Reaction Energy (ΔG) | -10 to -20 |

Note: These values are typical for such reactions and serve as an illustration.

Conformational Analysis and Energetics

The spatial arrangement of the atoms within a molecule, known as its conformation, is fundamental to its chemical behavior and physical properties. For a molecule like this compound, which consists of a methylpyridine ring linked to an iodobenzoyl group via a carbonyl bridge, the rotational freedom around the single bonds gives rise to various possible conformers.

Computational studies, typically employing methods like Density Functional Theory (DFT), are essential to map the potential energy surface of the molecule. These calculations can identify the most stable conformers—those that exist at the lowest energy states—and determine the energy barriers between different conformations. The relative orientation of the iodobenzoyl group with respect to the methylpyridine ring is a key determinant of conformational stability. Factors such as steric hindrance between the iodine atom, the methyl group, and the pyridine ring, as well as electronic interactions, dictate the preferred three-dimensional structure.

While specific energetic data for this exact molecule is not publicly available in the literature, a hypothetical analysis would likely reveal a non-planar ground state conformation. The dihedral angle between the pyridine and benzene (B151609) rings would be twisted to minimize steric repulsion, a common feature in linked aromatic systems. The relative energies of different stable conformers would be calculated to understand their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical findings for similar molecular structures, as specific experimental or computational data for the title compound is not available.

| Conformer | Dihedral Angle (Py-CO-Bz-I) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~45° | 0.00 |

| Local Minimum | ~135° | +1.5 |

Intermolecular Interactions and Halogen Bonding Phenomena

Beyond the structure of a single molecule, understanding how molecules interact with each other is crucial for predicting bulk properties like crystal structure and melting point. For this compound, the presence of an iodine atom introduces the possibility of a highly directional and significant non-covalent interaction known as a halogen bond.

A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic (electron-rich) site on an adjacent molecule. In this compound, the iodine atom attached to the benzene ring can act as a halogen bond donor. The electron-withdrawing nature of the adjacent carbonyl group and the benzene ring enhances the positive character of the σ-hole on the iodine.

Potential halogen bond acceptors within the structure include the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. Theoretical calculations can predict the geometry and strength of these interactions. For instance, an I···N or I···O halogen bond would be characterized by a distance shorter than the sum of the van der Waals radii of the respective atoms and a C-I···N (or C-I···O) angle close to 180°. These interactions can play a pivotal role in the self-assembly of the molecules in the solid state, leading to the formation of specific supramolecular architectures like chains or sheets.

Table 2: Predicted Halogen Bond Parameters in Dimers of this compound This table represents predicted values based on established principles of halogen bonding, as specific data for the title compound is not publicly available.

| Interaction Type | Donor-Acceptor Distance (Å) | C-I···Acceptor Angle (°) | Estimated Interaction Energy (kcal/mol) |

|---|---|---|---|

| C-I···N(pyridine) | ~2.90 | ~175 | -4.5 to -6.0 |

Advanced Spectroscopic Characterization Techniques for 2 2 Iodobenzoyl 6 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Architecture

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of molecules. google.com For compounds such as 2-(2-Iodobenzoyl)-6-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguous characterization.

Unraveling Proton and Carbon Environments with 1D NMR (¹H, ¹³C)

One-dimensional NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule.

¹H NMR: The ¹H NMR spectrum of a pyridine (B92270) derivative will display distinct signals for each unique proton. For instance, in a 2,6-disubstituted pyridine ring, the protons on the pyridine ring will appear as distinct multiplets, with their chemical shifts influenced by the nature and position of the substituents. youtube.com The methyl group protons on this compound would typically appear as a singlet in the upfield region of the spectrum. chemicalbook.comchemicalbook.com The protons of the iodobenzoyl group will exhibit complex splitting patterns in the aromatic region, influenced by the iodine and carbonyl substituents.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and benzene (B151609) rings are indicative of their electronic environment. The carbonyl carbon of the benzoyl group will characteristically appear at a downfield chemical shift. For example, in related pyridine derivatives, the carbon atoms of the pyridine ring show characteristic shifts that are sensitive to substitution patterns. rsc.org

A representative, though not specific to the title compound, table of expected ¹H and ¹³C NMR chemical shift ranges for similar structures is provided below.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring Protons | 7.0 - 8.7 | 120 - 150 |

| Benzene Ring Protons | 7.0 - 8.2 | 125 - 140 |

| Methyl Protons | 2.3 - 2.6 | 15 - 25 |

| Carbonyl Carbon | - | 190 - 200 |

Mapping Connectivity and Proximity with 2D NMR

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and their spatial relationships, which is critical for the definitive structural assignment of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the pyridine and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be instrumental in connecting the pyridine and benzoyl fragments across the carbonyl linker by showing a correlation between the pyridine protons and the carbonyl carbon, and between the benzoyl protons and the carbonyl carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the pyridine and benzoyl rings.

Pushing the Limits with Advanced NMR Techniques

For particularly challenging structural problems or for studying molecules in complex environments, more advanced NMR techniques can be employed.

High-Field NMR: Utilizing spectrometers with higher magnetic field strengths increases spectral dispersion and sensitivity, which can resolve overlapping signals in complex spectra. nih.gov

Cryogenic Probes: These probes significantly enhance sensitivity by reducing thermal noise, allowing for the analysis of very small sample quantities or the rapid acquisition of data.

Solid-State NMR: This technique is used to study the structure and dynamics of molecules in the solid state, which can be crucial for understanding crystalline forms and polymorphism.

Computational NMR Spectroscopy for Structural Validation

Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in predicting NMR parameters. plos.org By calculating the theoretical ¹H and ¹³C chemical shifts for a proposed structure, these can be compared with the experimental data to either confirm the structure or to help distinguish between possible isomers. google.comresearchgate.net This synergy between experimental and computational approaches provides a high degree of confidence in the final structural assignment. mdpi.com

Mass Spectrometry (MS) Applications in Structure Elucidation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a specific parent ion and analyzing the resulting daughter ions. nih.gov This method provides valuable information about the connectivity of atoms within the molecule. For this compound, MS/MS analysis would involve the initial ionization of the molecule to form the molecular ion [M]+•, followed by its isolation and subsequent collision-induced dissociation (CID).

The fragmentation of this compound is expected to proceed through several key pathways based on the lability of certain bonds. The primary cleavage sites would likely be the bonds adjacent to the carbonyl group, which are among the weakest in the structure.

Plausible Fragmentation Pathways:

α-Cleavage: The bond between the iodophenyl ring and the carbonyl group can break, leading to the formation of an iodobenzoyl cation or a 6-methylpicolinoyl radical, and vice-versa.

Loss of Iodine: The C-I bond is relatively weak and can cleave to release an iodine radical or atom, resulting in a fragment ion with a mass 127 units less than the parent ion.

Pyridine Ring Fragmentation: Cleavage can occur at the bond connecting the carbonyl bridge to the 6-methylpyridine ring, yielding charged fragments corresponding to each ring system.

A detailed analysis of the resulting fragments allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the iodobenzoyl and methylpyridine moieties.

Table 1: Predicted MS/MS Fragmentation of this compound

| Ion Description | Proposed Formula | Predicted m/z |

| Molecular Ion | [C₁₃H₁₀INO]⁺ | 323.0 |

| Loss of I | [C₁₃H₁₀NO]⁺ | 196.1 |

| Iodobenzoyl Cation | [C₇H₄IO]⁺ | 231.9 |

| 6-Methylpicolinoyl Cation | [C₇H₆NO]⁺ | 120.1 |

| 2-Iodophenyl Cation | [C₆H₄I]⁺ | 203.9 |

| 6-Methylpyridyl Cation | [C₆H₆N]⁺ | 92.1 |

X-ray Diffraction (XRD) Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. utah.edu This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a molecule, which is crucial for understanding its chemical and physical properties. mdpi.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure elucidation. mdpi.com The process involves irradiating a single, high-quality crystal of this compound with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to build a three-dimensional map of the electron density within the crystal. researchgate.net

From this electron density map, the positions of individual atoms can be determined with exceptional precision. The presence of the heavy iodine atom is particularly advantageous for this analysis, as its strong scattering of X-rays helps in solving the phase problem and allows for the unambiguous determination of the molecule's absolute structure. researchgate.net The final refined structure confirms the connectivity of the iodobenzoyl and methylpyridine rings through the carbonyl linker and provides precise measurements of all geometric parameters. nih.gov

Table 2: Representative Crystal Data and Structure Refinement Parameters for a Small Organic Molecule

| Parameter | Value |

| Empirical formula | C₁₃H₁₀INO |

| Formula weight | 323.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.12 Å, b = 15.45 Å, c = 9.88 Å |

| β = 105.2° | |

| Volume | 1195 ų |

| Z (molecules per unit cell) | 4 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.082 |

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD data reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. This packing is dictated by a variety of intermolecular interactions that stabilize the solid-state structure. rsc.org For this compound, several types of non-covalent interactions are anticipated.

Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, potentially interacting with the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group of a neighboring molecule (C–I···N or C–I···O).

Hydrogen Bonding: Weak C–H···O or C–H···N hydrogen bonds may form between the aromatic C-H groups and the carbonyl oxygen or pyridine nitrogen.

π-π Stacking: The aromatic iodophenyl and pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Halogen Bond | C-I | N (pyridine) |

| Halogen Bond | C-I | O (carbonyl) |

| Hydrogen Bond | C-H (aromatic) | O (carbonyl) |

| π-π Stacking | Iodobenzoyl Ring | Pyridine Ring |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a structural fingerprint of the compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. copbela.org The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. oregonstate.edulibretexts.org For this compound, the IR spectrum is expected to show several characteristic peaks that confirm its structure. libretexts.orgpressbooks.pub

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch. Other key absorptions include those from the aromatic C=C and C-H stretching vibrations of the two rings, as well as vibrations specific to the pyridine ring and the C-I bond.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | Stretch | 1660 - 1685 | Strong |

| C=C (aromatic) | Stretch | 1580 - 1610 | Medium-Strong |

| C-H (aromatic) | Stretch | 3050 - 3100 | Medium |

| C-H (methyl) | Stretch | 2870 - 2960 | Medium |

| Pyridine Ring | Ring Breathing | 1400 - 1500 | Medium |

| C-I | Stretch | 500 - 600 | Medium-Weak |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. aps.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms or non-polar groups often produce strong Raman signals. researchgate.net

In the Raman spectrum of this compound, the stretching vibrations of the aromatic rings (C=C) and the carbon-iodine (C-I) bond are expected to be particularly intense due to the high polarizability of these systems. The symmetric breathing modes of the pyridine and benzene rings would also be prominent. Comparing the IR and Raman spectra helps to provide a more complete assignment of the molecule's vibrational modes.

Table 5: Comparison of Expected IR and Raman Activity for Key Vibrational Modes

| Vibrational Mode | Expected IR Activity | Expected Raman Activity |

| C=O Stretch | Strong | Medium |

| Aromatic C=C Stretch | Medium-Strong | Strong |

| Aromatic C-H Stretch | Medium | Medium |

| Pyridine Ring Breathing | Medium | Strong |

| C-I Stretch | Medium-Weak | Strong |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy is a powerful analytical technique utilized to investigate the electronic transitions within molecules containing chromophores. In the case of this compound and its derivatives, this method provides valuable insights into the nature of their conjugated systems, which encompass the pyridine ring, the benzoyl moiety, and the substituents on these rings. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically non-bonding, n, or π bonding orbitals) to higher energy anti-bonding (π*) orbitals. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The electronic spectrum of 2-benzoylpyridine (B47108), a core structure of the target molecule, exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the carbonyl group to the corresponding π* anti-bonding orbitals. The n→π* transitions are generally of lower intensity and involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group or the nitrogen atom of the pyridine ring to a π* anti-bonding orbital.

The presence of substituents on both the benzoyl and pyridine rings significantly influences the electronic absorption spectra. In this compound, the iodine atom on the benzoyl ring and the methyl group on the pyridine ring modulate the electronic properties of the chromophore. The iodine atom, being a halogen, can exert both an inductive (-I) and a resonance (+M) effect. The methyl group, an alkyl substituent, is known to have an electron-donating inductive effect (+I) and a hyperconjugative effect. These substituent effects alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity (hyperchromic or hypochromic effects).

Detailed research findings on various benzoylpyridine derivatives provide a basis for understanding the electronic transitions in this compound. For instance, studies on substituted benzoylpyridines have shown that the position and nature of the substituent can cause shifts in the λmax values. A study on electronically differentiated benzoylpyridines reported a λmax of 255 nm for the parent 2-benzoylpyridine in acetonitrile. rsc.org Substituents on the benzene ring were found to induce shifts in this absorption maximum. rsc.org For example, substituents at the 2- or 3-position of the benzene ring can cause a blue shift (hypsochromic shift). rsc.org

The conjugation between the pyridine and benzoyl rings is a key determinant of the electronic spectrum. This conjugation allows for delocalization of π-electrons across the two rings and the carbonyl bridge, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation increases, the energy required for the π→π* transition decreases, resulting in a bathochromic shift (a shift to longer wavelengths).

The solvent in which the spectrum is recorded can also play a significant role. Polar solvents can interact differently with the ground and excited states of the molecule, leading to shifts in the absorption bands. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift) because the polar solvent molecules stabilize the non-bonding orbital more than the π* orbital. Conversely, for π→π* transitions, an increase in solvent polarity often results in a bathochromic shift (red shift) as the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by the polar solvent.

Interactive Data Table: UV-Vis Spectral Data for 2-Benzoylpyridine and Related Compounds

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Transition Type |

| 2-Benzoylpyridine | Acetonitrile | 255 | ~21,000 | π→π |

| Benzophenone | Acetonitrile | 252 | ~21,000 | π→π |

| 2-(2-Methylbenzoyl)pyridine | Acetonitrile | 227 | Not Reported | π→π |

| 2-(3-Methylbenzoyl)pyridine | Acetonitrile | 222 | Not Reported | π→π |

| Pyridine | Not Specified | ~251, ~257, ~263 | Not Reported | π→π* |

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Iodobenzoyl)-6-methylpyridine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically begins with 6-methylpyridine derivatives. A Friedel-Crafts acylation or nucleophilic substitution can introduce the 2-iodobenzoyl group. For example, halogen exchange reactions using intermediates like 2-(chloromethyl)-6-methylpyridine (as described in ) may facilitate iodination under controlled temperatures (80–120°C) with catalysts such as KI/CuI. Solvent choice (e.g., DMF or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Yields are optimized by adjusting stoichiometry, reaction time, and purification via column chromatography .

Q. How is the molecular structure of this compound characterized using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection parameters (e.g., radiation wavelength, temperature) are detailed in and , which highlight atomic coordinates, displacement parameters, and bond angles. Software suites (e.g., SHELX, Olex2) refine the structure, confirming planar geometry of the pyridine ring and dihedral angles between the iodobenzoyl and methylpyridine moieties .

Q. What spectroscopic techniques are used to confirm the purity and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies protons and carbons adjacent to the iodine atom (e.g., deshielding effects at ~7.5–8.5 ppm for aromatic protons).

- FT-IR: Peaks at ~1680 cm⁻¹ confirm the carbonyl (C=O) stretch, while C-I vibrations appear at ~500 cm⁻¹.

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 353.02) and isotopic patterns due to iodine .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivatizing this compound?

Methodological Answer: Regioselectivity is controlled by:

- Directing Groups: The methyl group at position 6 and iodine at position 2 direct electrophilic substitution to specific sites.

- Catalysts: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the pyridine ring.

- Temperature/Time: Lower temperatures (0–25°C) minimize side reactions in halogenation or acylations. highlights similar optimizations for benzoylpyridine hydrazone ligands .

Q. What computational methods (e.g., DFT) are used to analyze electronic properties, and how do they correlate with experimental data?

Methodological Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, correlates experimental UV-Vis spectra (λmax ~270–300 nm) with TD-DFT simulations to assign electronic transitions. Mulliken charges predict nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. How do structural modifications (e.g., substituent variation) impact biological activity, and how are contradictions in data resolved?

Methodological Answer:

- Systematic SAR Studies: Compare derivatives with substituents at the benzoyl or pyridine rings (e.g., and note enhanced antimicrobial activity with electron-withdrawing groups).

- Contradiction Resolution: Conflicting bioactivity data (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (pH, cell lines) and validating via orthogonal methods (e.g., MIC tests vs. time-kill assays) .

Q. What coordination chemistry applications exist for this compound, and how are its metal complexes characterized?

Methodological Answer: The iodobenzoyl group acts as a ligand for transition metals (e.g., Cu(I), Co(II)). Synthesis involves refluxing with metal salts (e.g., CuCl) in ethanol. Characterization includes:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.